CCT128930

Vue d'ensemble

Description

CCT128930 est un nouvel inhibiteur ATP-compétitif de la kinase sérine-thréonine AKT, également connue sous le nom de protéine kinase B. Ce composé a été découvert en utilisant des approches basées sur des fragments et sur la structure et est un composé pyrrolopyrimidique puissant. Il présente une forte sélectivité pour AKT par rapport à la protéine kinase A (PKA) en ciblant une seule différence d'acide aminé . AKT est fréquemment dérégulé dans le cancer, ce qui en fait une cible intéressante pour le développement de médicaments anticancéreux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CCT128930 est synthétisé en utilisant des approches basées sur des fragments et sur la structure. Les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas largement détaillées dans la littérature publique. Il implique la formation d'une structure de base pyrrolopyrimidique, qui est un échafaudage courant en chimie médicinale .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas explicitement documentées dans la littérature disponible. Typiquement, la production de tels composés implique des techniques de synthèse organique à grande échelle, des procédés de purification et des mesures de contrôle de qualité strictes pour garantir une grande pureté et une grande cohérence .

Analyse Des Réactions Chimiques

Types de réactions

CCT128930 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs de substitution : tels que les halogènes ou les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits de this compound .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé outil pour étudier l'inhibition d'AKT et ses effets en aval.

Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle d'AKT dans la survie, la prolifération et la croissance cellulaires.

Médecine : Exploré comme agent anticancéreux potentiel en raison de sa capacité à inhiber AKT, qui est fréquemment dérégulé dans le cancer.

Industrie : Utilisé dans le développement de marqueurs pharmacodynamiques et de tests de biomarqueurs pour les essais cliniques.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement AKT. Il se lie au site de liaison à l'ATP d'AKT, empêchant son activation et la phosphorylation subséquente des substrats en aval. Cette inhibition conduit au blocage de la voie de signalisation phosphatidylinositol 3-kinase (PI3K)-AKT-cible mammifère de la rapamycine (mTOR), ce qui entraîne une diminution de la survie, de la prolifération et de la croissance cellulaires . Le composé a montré une activité antitumorale significative dans divers xénogreffes tumorales humaines .

Applications De Recherche Scientifique

CCT128930 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of AKT and its downstream effects.

Biology: Employed in cellular and molecular biology research to investigate the role of AKT in cell survival, proliferation, and growth.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit AKT, which is frequently deregulated in cancer.

Industry: Utilized in the development of pharmacodynamic markers and biomarker assays for clinical trials.

Mécanisme D'action

CCT128930 exerts its effects by selectively inhibiting AKT. It binds to the ATP-binding site of AKT, preventing its activation and subsequent phosphorylation of downstream substrates. This inhibition leads to the blockade of the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling pathway, resulting in decreased cell survival, proliferation, and growth . The compound has shown significant antitumor activity in various human tumor xenografts .

Comparaison Avec Des Composés Similaires

CCT128930 est comparé à d'autres inhibiteurs d'AKT similaires, tels que :

GDC-0068 : Un autre inhibiteur ATP-compétitif d'AKT1.

MK-2206 : Un inhibiteur allostérique d'AKT.

Perifosine : Un alkylphospholipide qui inhibe l'activation d'AKT.

Unicité

This compound est unique en raison de sa forte sélectivité pour AKT par rapport à PKA, obtenue en ciblant une seule différence d'acide aminé. Il présente également une activité antiproliférative puissante et a été utilisé pour développer de nouveaux tests de biomarqueurs pour les essais cliniques .

Liste de composés similaires

- GDC-0068

- MK-2206

- Perifosine

- Triciribine

- Ipatasertib

Activité Biologique

CCT128930 is a novel, selective, and potent inhibitor of the AKT signaling pathway, which plays a critical role in various cancers. This compound has shown significant antitumor activity in preclinical studies, particularly in models of glioblastoma and breast cancer. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions as an ATP-competitive inhibitor of the AKT kinases, specifically targeting AKT2 with high selectivity. The compound binds to a unique site on the AKT protein, which allows it to inhibit phosphorylation at key residues that are crucial for AKT activation. This inhibition leads to downstream effects on various substrates involved in cell proliferation and survival.

Key Findings:

- Selectivity : this compound exhibits a 28-fold selectivity for AKT2 over PKA and 20-fold over p70S6K, making it a highly specific agent for targeting the AKT pathway .

- Pharmacodynamics : In vitro studies have demonstrated that this compound induces G1 cell cycle arrest in PTEN-null U87MG glioblastoma cells, indicating effective blockade of the AKT pathway .

- In Vivo Efficacy : In xenograft models, this compound has shown substantial antitumor effects. For instance, in U87MG and HER2-positive BT474 breast cancer models, treatment resulted in tumor growth inhibition with T/C ratios of 48% and 29%, respectively .

Biological Activity in Cancer Models

This compound has been evaluated across various cancer types, demonstrating its potential as a therapeutic agent.

| Cancer Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Glioblastoma | U87MG Xenograft | 50 (i.p., daily) | 48 |

| Breast Cancer | BT474 Xenograft | 40 (i.p., twice daily) | 29 |

| Osteosarcoma | U2OS and MG-63 Cells | Varies | Dose-dependent inhibition |

Case Studies and Research Findings

- Preclinical Pharmacology : A study highlighted that this compound effectively inhibited phosphorylation of multiple AKT substrates in both in vitro and in vivo settings. For example, significant decreases in phosphorylated PRAS40 were observed in treated mouse whisker follicles .

- Clinical Relevance : Research indicates that increased levels of phosphorylated AKT (pAKT) serve as biomarkers for sensitivity to therapies targeting the EGFR pathway in breast cancer patients. This suggests that this compound could be beneficial for patients exhibiting high pAKT levels .

- Selective Inhibition of TRPM7 Channel : Recent studies have also explored the ability of this compound to inhibit the TRPM7 ion channel, which is implicated in cancer cell proliferation. The compound binds selectively to TRPM7 without affecting TRPM6, showcasing its potential for broader therapeutic applications beyond AKT inhibition .

Propriétés

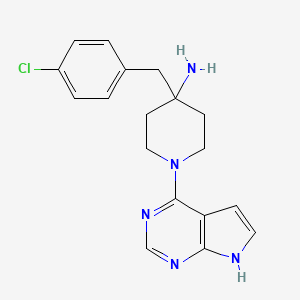

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIDZIGAXXNODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590818 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885499-61-6 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.